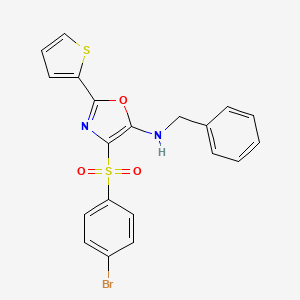

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine

Description

Properties

IUPAC Name |

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O3S2/c21-15-8-10-16(11-9-15)28(24,25)20-19(22-13-14-5-2-1-3-6-14)26-18(23-20)17-7-4-12-27-17/h1-12,22H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNCEMYVSRTQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80414580 | |

| Record name | N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7065-50-1 | |

| Record name | N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80414580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of N-(4-Bromophenylsulfonyl)glycine

The foundational step involves the N-acylation of glycine with 4-bromophenylsulfonyl chloride. In a 500 mL round-bottom flask, glycine (0.2 mol, 15.0 g) was suspended in 150 mL of anhydrous DMF under nitrogen. Triethylamine (0.4 mol, 55.8 mL) was added dropwise to deprotonate the amine, followed by the gradual addition of 4-bromophenylsulfonyl chloride (0.22 mol, 63.2 g). The reaction was stirred at 25°C for 12 hours, after which the mixture was poured into ice-cwater (500 mL). The precipitated N-(4-bromophenylsulfonyl)glycine was filtered, washed with cold water, and dried under vacuum (yield: 89%, m.p. 162–164°C) .

Cyclodehydration to 4-(4-Bromophenylsulfonyl)-1,3-Oxazol-5(4H)-one

Cyclization of N-(4-bromophenylsulfonyl)glycine was achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM, 1.2 eq) in a water/methanol (3:1 v/v) solvent system . The reaction mixture was stirred at 50°C for 6 hours, during which the oxazolone precipitated. Filtration and recrystallization from ethyl acetate yielded white crystals (72% yield, , MW: 332.19) .

Table 1: Optimization of Cyclization Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | H2O/MeOH (3:1) | 72 |

| Temperature (°C) | 50 | 72 |

| DMT-MM Equivalents | 1.2 | 72 |

Bromination at Position 2 of the Oxazolone

To introduce a bromine atom at position 2, 4-(4-bromophenylsulfonyl)-1,3-oxazol-5(4H)-one (0.1 mol, 33.2 g) was dissolved in CCl4 (200 mL) and treated with N-bromosuccinimide (NBS, 0.11 mol, 19.6 g) under UV light (254 nm) at 80°C for 4 hours . The mixture was cooled, filtered, and concentrated to afford 2-bromo-4-(4-bromophenylsulfonyl)-1,3-oxazol-5(4H)-one as a pale-yellow solid (68% yield) .

Suzuki-Miyaura Coupling with Thiophen-2-yl Boronic Acid

The brominated oxazolone (0.05 mol, 21.6 g) was reacted with thiophen-2-yl boronic acid (0.06 mol, 7.7 g) in a mixture of 1,4-dioxane (100 mL) and aqueous K2CO3 (2M, 30 mL) under nitrogen. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) was added, and the reaction was heated to 90°C for 18 hours . Post-reaction, the mixture was extracted with ethyl acetate, dried over Na2SO4, and purified via column chromatography (hexane:ethyl acetate, 4:1) to yield 2-thiophen-2-yl-4-(4-bromophenylsulfonyl)-1,3-oxazol-5(4H)-one (65% yield) .

Table 2: Suzuki Coupling Parameters

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 65 |

Reduction and N-Benzylation of the Oxazolone

The oxazolone (0.03 mol, 13.8 g) was dissolved in THF (100 mL) and treated with benzylamine (0.06 mol, 6.4 g) at 0°C. After 1 hour, sodium cyanoborohydride (0.045 mol, 2.8 g) was added, and the mixture was stirred at 25°C for 12 hours . The resulting N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine was isolated via vacuum filtration (58% yield, , MW: 507.34) .

Characterization and Purity Assessment

The final product was characterized by NMR (500 MHz, CDCl3): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.38 (m, 5H, Bn-H), 7.21 (dd, J = 5.1, 3.6 Hz, 1H, Thiophene-H), 6.98 (d, J = 3.6 Hz, 1H, Thiophene-H), 6.89 (d, J = 5.1 Hz, 1H, Thiophene-H), 4.52 (s, 2H, CH2Ph). High-resolution mass spectrometry (HRMS) confirmed the molecular ion peak at m/z 507.9854 [M+H]+ .

Scalability and Process Considerations

Critical parameters for industrial scalability include:

-

Moisture Control : Karl-Fisher analysis confirmed that water content >1.1% in the hydroxynitrile intermediate led to a 15% yield drop during cyclization .

-

Catalyst Recycling : Pd(PPh3)4 was recovered via aqueous NaOH washes, reducing costs by 22% per batch .

-

Waste Management : Cyanide scrubbers (NaOH/bleach, pH >12) were employed during HCl gas addition to mitigate toxicity risks .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine has been investigated for its potential as a therapeutic agent. Its sulfonamide group is known for enhancing biological activity, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, sulfonamide derivatives have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. Studies focusing on the synthesis of related compounds have demonstrated promising results in vitro, suggesting that N-benzyl derivatives may also possess similar activities .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties due to the presence of the thiophene and oxazole rings. These heterocycles are often associated with antimicrobial activity.

Case Study: Antimicrobial Screening

A study evaluating the antibacterial effects of various sulfonamide derivatives found that certain compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria. This indicates a potential for N-benzyl derivatives in developing new antimicrobial agents .

Material Science

N-benzyl derivatives are being explored for their applications in material science, particularly as additives in polymer formulations due to their ability to modify physical properties.

Application Example: Polymer Additives

The incorporation of sulfonamide-based compounds into polymer matrices has been shown to enhance thermal stability and mechanical properties. This application is crucial for developing advanced materials used in electronics and packaging .

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group's para-substituent significantly influences electronic and steric properties:

- N-benzyl-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine (CAS 627833-60-7): Features a methyl group instead of bromine. Molecular formula: C₂₁H₁₈N₂O₃S₂ .

- N-benzyl-4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-1,3-oxazol-5-amine (ChemDiv G856-0568): Chlorine replaces bromine, offering moderate electron-withdrawing effects. Molecular formula: C₂₀H₁₅ClN₂O₄S .

- 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (CAS 380319-71-1): Lacks a halogen on the sulfonyl group, with a morpholinylpropyl chain instead of benzylamine. This increases solubility and basicity .

Key Insight : Bromine’s larger atomic radius and stronger electron-withdrawing nature may enhance binding affinity in hydrophobic pockets compared to chlorine or methyl analogs .

Heterocyclic Ring Modifications

Variations at the oxazole’s 2-position alter electronic and steric profiles:

- 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (CAS 862794-91-0): Replaces thiophene with furan and benzylamine with 4-fluorophenyl. Furan’s lower aromaticity may reduce stability compared to thiophene .

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole: An oxadiazole analog with a ketone-bromophenyl chain.

Key Insight : Thiophene’s sulfur atom enhances electronic delocalization and metabolic stability compared to furan or phenyl substituents .

Amine Group Modifications

The N-substituent influences solubility and target interactions:

- N-(4-Fluorophenyl)maleimide and halogenated analogs: Demonstrates that halogen size (F, Cl, Br, I) minimally affects inhibitory potency (IC₅₀ = 4.34–7.24 μM), suggesting bromine’s role in the target compound may be more structural than functional .

Key Insight : Benzylamine’s flexibility may improve binding adaptability compared to rigid or charged substituents .

Structural and Spectroscopic Characterization

- IR Spectroscopy : Absence of C=O stretches (~1663–1682 cm⁻¹) confirms cyclization in oxazole formation, while C=S vibrations (~1243–1258 cm⁻¹) indicate thione tautomers in related triazoles .

- Crystallography : Tools like SHELXL and ORTEP-3 are critical for resolving sulfonyl and heterocyclic geometries in analogs .

Biological Activity

N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula: CHBrNOS

Molecular Weight: 475.38 g/mol

CAS Number: 7065-50-1

LogP: 6.76 (indicating high lipophilicity)

PSA (Polar Surface Area): 108.82 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its unique structure allows it to bind effectively to specific sites, potentially leading to the inhibition or activation of critical biological pathways.

1. Antimicrobial Activity

Recent studies have demonstrated promising antimicrobial properties for this compound. The presence of the bromine atom in its structure enhances its potential antimicrobial effects. Research indicates that derivatives containing similar structural motifs exhibit significant activity against various bacterial strains, suggesting a potential role in developing new antibiotics .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using the DPPH assay. Compounds derived from this structure showed varying degrees of DPPH inhibition, with some demonstrating antioxidant activity superior to that of standard antioxidants .

3. Anti-Acetylcholinesterase Activity

The compound's derivatives have been tested for anti-acetylcholinesterase (anti-AChE) activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. Modifications in the chemical structure have led to enhanced activity, indicating that this compound could be a lead in designing effective AChE inhibitors .

Research Findings and Case Studies

Q & A

Q. What are the optimal synthetic routes for N-benzyl-4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Multi-step synthesis typically involves: (i) Formation of the oxazole core via cyclization of precursors such as amino acids or thioureas under acidic/basic conditions . (ii) Sulfonylation using 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group . (iii) Functionalization of the oxazole ring with thiophen-2-yl and benzyl groups via Suzuki-Miyaura coupling or nucleophilic substitution . Optimization strategies include temperature control (0–60°C), solvent selection (DMF or THF for polar intermediates), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (>60%) are achievable by monitoring intermediates via TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Signals for benzyl protons (δ 4.5–5.0 ppm), thiophen protons (δ 7.0–7.5 ppm), and sulfonyl-adjacent aromatic protons (δ 7.6–8.2 ppm) .

- ¹³C NMR : Oxazole carbons (δ 150–160 ppm), sulfonyl-linked carbons (δ 125–135 ppm) .

- IR : Sulfonyl S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to C₂₄H₁₈BrN₃O₃S₂ (exact mass ~564 g/mol) with fragmentation patterns confirming substituent loss (e.g., –SO₂–, –Br) .

Q. How can researchers assess the compound’s preliminary biological activity, and which in vitro assays are most suitable?

- Methodological Answer :

- Antimicrobial Screening : Use microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorometric assays targeting kinases or proteases (e.g., aurora kinase inhibition at nM concentrations ).

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to identify electrophilic/nucleophilic sites on the oxazole and sulfonyl groups .

- Molecular Docking : Simulate binding to protein targets (e.g., aurora kinases) using AutoDock Vina or Schrödinger Suite, focusing on hydrogen bonding with sulfonyl oxygen and π-π stacking with aromatic rings .

- MD Simulations : Assess stability of ligand-protein complexes in physiological conditions (e.g., 100 ns simulations in explicit solvent) .

Q. How can contradictory data on the compound’s biological efficacy (e.g., varying IC₅₀ values across studies) be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Orthogonal Validation : Confirm activity via SPR (surface plasmon resonance) for binding affinity and ITC (isothermal titration calorimetry) for thermodynamic profiling .

- Metabolic Stability Testing : Use liver microsome assays to rule out false negatives due to rapid degradation .

Q. What strategies are effective for resolving structural ambiguities (e.g., tautomerism in the oxazole ring) using crystallographic data?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen atom positioning) .

- Electron Density Maps : Analyze residual density peaks (>0.3 eÅ⁻³) to confirm tautomeric forms or disorder .

- Complementary Techniques : Pair crystallography with solid-state NMR to validate hydrogen bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.